Home > Products > Screening Compounds P10139 > AEG 40730 dihydrochloride
AEG 40730 dihydrochloride -

AEG 40730 dihydrochloride

Catalog Number: EVT-256092
CAS Number:
Molecular Formula: C52H68F6N8O8.2HCl
Molecular Weight: 1120.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IAP antagonist; binds to the BIR3 domain of cIAP1, cIAP2 and XIAP with nanomolar affinity. Reduces cIAP1, cIAP2 and XIAP protein levels in human breast cancer MDA-MB-231 cells. Induces apoptosis in combination with TNF, and potentiates TRAIL-mediated apoptosis in human colorectal carcinoma HCT 116 cells. Cell permeable.
Overview

AEG 40730 dihydrochloride, also known by its chemical name, is a compound that has garnered attention in scientific research due to its potential applications in various biological processes. It is classified as a small molecule inhibitor, specifically targeting the apoptosis pathway. The compound has been studied for its effects on necroptosis and other cell death mechanisms, making it a valuable tool in the field of cell biology and pharmacology.

Source

AEG 40730 dihydrochloride is commercially available from various suppliers, including GlpBio, which provides detailed information about its chemical properties and applications .

Classification

Chemically, AEG 40730 dihydrochloride is categorized under small molecule inhibitors. It is recognized for its role in modulating cellular pathways related to apoptosis and necroptosis, particularly through the activation of specific kinases involved in these processes.

Synthesis Analysis

Methods

The synthesis of AEG 40730 dihydrochloride involves several chemical reactions that typically require specialized laboratory techniques. While specific methods may vary among research groups, general approaches often include:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo a series of transformations.
  2. Reagents: Common reagents used in the synthesis may include acids, bases, and catalysts to facilitate the desired chemical reactions.
  3. Purification: After synthesis, the product is purified using techniques such as crystallization or chromatography to ensure high purity levels.

Technical details regarding the exact synthetic pathway are often proprietary or unpublished but can be derived from related literature on similar compounds.

Molecular Structure Analysis

Structure

The molecular structure of AEG 40730 dihydrochloride can be described using its chemical formula and structural representation. The compound typically features:

  • A core structure that includes functional groups relevant to its biological activity.
  • Two hydrochloride ions associated with the molecule, enhancing its solubility in aqueous environments.

Data

The compound has a CAS number of 1883545-50-3 . Detailed structural data can be obtained from chemical databases or publications focusing on its characterization.

Chemical Reactions Analysis

Reactions

AEG 40730 dihydrochloride participates in various chemical reactions that are crucial for its functionality as an inhibitor. Key reactions include:

  • Binding Interactions: The compound interacts with specific proteins involved in cell death pathways, influencing their activity.
  • Phosphorylation Events: It may modulate phosphorylation states of target proteins, which is critical for downstream signaling events.

Technical details regarding these reactions are often documented in studies exploring the compound's mechanism of action and biological effects .

Mechanism of Action

Process

The mechanism of action for AEG 40730 dihydrochloride primarily involves its role as an inhibitor of necroptosis. This process can be summarized as follows:

  1. Inhibition of Key Proteins: The compound inhibits proteins such as receptor-interacting protein kinase 1 and 3 (RIPK1/RIPK3), which are essential for necroptotic signaling.
  2. AMP-Activated Protein Kinase Activation: AEG 40730 dihydrochloride may activate AMP-activated protein kinase (AMPK), leading to downstream effects that alter cellular metabolism and survival pathways .

Data

Research has shown that the activation of AMPK is critical for mediating the effects of AEG 40730 dihydrochloride on cell fate decisions during necroptosis .

Physical and Chemical Properties Analysis

Physical Properties

AEG 40730 dihydrochloride typically exhibits the following physical properties:

  • Appearance: It is usually presented as a white to off-white powder.
  • Solubility: The compound is soluble in water and other polar solvents due to the presence of hydrochloride groups.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: The molecular weight can be calculated based on its chemical formula.
  • Stability: The compound's stability under various conditions (e.g., temperature, pH) is crucial for its storage and application.

Relevant data regarding these properties can often be found in supplier catalogs or scientific literature discussing similar compounds.

Applications

AEG 40730 dihydrochloride has several scientific applications:

  • Research Tool: It serves as a valuable tool in studies investigating necroptosis and apoptosis pathways.
  • Potential Therapeutic Agent: Due to its ability to modulate cell death mechanisms, it holds promise for therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Molecular Mechanisms of IAP Antagonism

Role of BIR3 Domain Binding in cIAP1/cIAP2/XIAP Inhibition

AEG 40730 dihydrochloride functions as a potent small-molecule IAP antagonist by mimicking the endogenous inhibitor Smac/DIABLO. It selectively targets the BIR3 (Baculovirus IAP Repeat 3) domains of cIAP1, cIAP2, and XIAP with nanomolar binding affinity (Ki = 1.1–4.5 nM for cIAP1/2; 156–8210 nM for XIAP) [1] [3] . This binding disrupts the interaction between IAPs and caspases, particularly caspase-9, which is constitutively suppressed by XIAP-BIR3. Structural analyses reveal that AEG 40730 occupies the AVPI-peptide binding groove within the BIR3 domain, sterically hindering IAP-caspase interactions [1] [8]. Consequently, caspase-9 is liberated, initiating the apoptotic cascade. Additionally, BIR3 binding induces conformational changes in cIAP1/2, triggering their auto-ubiquitination and proteasomal degradation, which further sensitizes cancer cells to apoptosis [1] .

Table 1: Binding Affinities of AEG 40730 to BIR3 Domains

IAP ProteinBinding Affinity (Ki, nM)Selectivity vs. XIAP
cIAP11.1–2.5>1,000-fold
cIAP23.0–4.5>1,000-fold
XIAP156–8210Reference

Structural Determinants of Necrosome Formation Suppression

Beyond apoptosis, AEG 40730 dihydrochloride modulates necroptosis by inhibiting RIPK1-RIPK3-MLKL necrosome assembly. The AMPK-Parkin axis serves as a critical negative regulator of this process: AMPK phosphorylates and activates Parkin, an E3 ubiquitin ligase that subsequently ubiquitinates RIPK3 [2]. This K63-linked polyubiquitination impedes RIPK3 binding to RIPK1, preventing necrosome formation. In Parkin-deficient systems, RIPK1-RIPK3 interaction increases by >80%, leading to uncontrolled MLKL phosphorylation and necroptosis [2]. AEG 40730 exacerbates this pathway by degrading cIAP1/2—proteins that constitutively ubiquitinate RIPK1—thus shifting cellular signaling toward necroptosis when caspases are inhibited. This dual-regulation mechanism highlights the compound’s role in suppressing pro-survival complexes through structural incapacitation of necrosome components [2] .

Ubiquitination Dynamics in RIPK1-RIPK3 Complex Regulation

cIAP1/2 maintain cell survival by acting as E3 ubiquitin ligases that constitutively ubiquitinate RIPK1. This K63-linked ubiquitination recruits the TAK1 kinase complex, activating NF-κB-mediated survival pathways . AEG 40730 dihydrochloride binds cIAP1/2, inducing their auto-ubiquitination and degradation, which reduces RIPK1 ubiquitination by >90% [5] . Deubiquitinated RIPK1 then forms a pro-death complex with FADD and caspase-8, initiating apoptosis. Conversely, in caspase-deficient environments, deubiquitinated RIPK1 stabilizes the RIPK1-RIPK3 complex, promoting necroptosis [2]. Parkin-mediated K33-linked ubiquitination of RIPK3 further modulates this balance by inhibiting RIPK1-RIPK3 interactions. Loss of Parkin (e.g., in cancer mutations like R420H/H461R) elevates necroptosis sensitivity by 3-fold, demonstrating how AEG 40730 exploits ubiquitination dynamics to tilt cell fate toward death [2].

Table 2: Ubiquitination Pathways Regulated by IAP Antagonism

Ubiquitination TargetLinkage TypeFunctional OutcomeRegulator
RIPK1 (by cIAP1/2)K63-linkedTAK1/NF-κB activation; Cell survivalDegraded by AEG 40730
RIPK3 (by Parkin)K33-linkedRIPK1-RIPK3 dissociationAMPK-Parkin axis
cIAP1/2 (auto-ubiquitination)K48-linkedProteasomal degradationInduced by AEG 40730

Cross-Talk Between Apoptotic and Necroptotic Pathways

AEG 40730 dihydrochloride exemplifies the mechanistic interplay between apoptosis and necroptosis. Degradation of cIAP1/2 by this compound enables two context-dependent outcomes:

  • Apoptosis induction: In TNFα-primed cells, deubiquitinated RIPK1 recruits FADD/caspase-8, activating caspase-3/7 .
  • Necroptosis shift: When caspase-8 is inhibited (e.g., by zVAD), RIPK1-RIPK3 complexes form, phosphorylating MLKL to execute necroptosis [2].This duality is evidenced in colorectal carcinoma HCT 116 cells, where AEG 40730 potentiates TNFα-mediated apoptosis by 70% but switches to necroptosis with caspase inhibitors [1] [2]. The AMPK-Parkin axis further integrates metabolic stress signals: AMPK activation during ATP depletion phosphorylates Parkin, enhancing RIPK3 ubiquitination and blocking necrosome assembly. Consequently, cancer cells with Parkin deficiencies exhibit 5–10× higher intestinal tumorigenesis due to unresolved inflammation from dysregulated necroptosis [2].

Properties

Product Name

AEG 40730 dihydrochloride

Molecular Formula

C52H68F6N8O8.2HCl

Molecular Weight

1120.06

Synonyms

222,Trifluoro-N-[[(2S)-1-(N-methyl-L-analyl-L-threonyl)-2-pyrrolidinyl]methyl]-N-(2-phenylethyl)acetamide, diethyl ether with 2,4-hexadiyne-1.6-diol dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.